molecular formula C18H15NO2 B12516998 2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B12516998
M. Wt: 277.3 g/mol
InChI Key: UDZCIEWUCQBGDJ-UHFFFAOYSA-N
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Description

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a butyl group, an ethynyl group, and a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the butyl group: This step often involves alkylation reactions, where a butyl halide reacts with the isoquinoline core in the presence of a base.

    Addition of the ethynyl group: The ethynyl group can be introduced through Sonogashira coupling, where an ethynyl halide reacts with the isoquinoline core in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde
  • 2-Butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-diazonium

Uniqueness

2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group, leading to variations in their applications and mechanisms of action.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-butyl-6-ethynylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H15NO2/c1-3-5-11-19-17(20)14-8-6-7-13-12(4-2)9-10-15(16(13)14)18(19)21/h2,6-10H,3,5,11H2,1H3

InChI Key

UDZCIEWUCQBGDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O

Origin of Product

United States

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